molecular formula C5H2F2IN B1398516 3,5-Difluoro-4-iodopyridine CAS No. 1116099-07-0

3,5-Difluoro-4-iodopyridine

Cat. No.: B1398516
CAS No.: 1116099-07-0
M. Wt: 240.98 g/mol
InChI Key: IOOXDBPYLFQAQH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5H2F2IN. This compound is notable for its unique combination of fluorine and iodine substituents on the pyridine ring, which imparts distinct chemical and physical properties. It is widely used in organic synthesis, particularly in the pharmaceutical industry as an intermediate for the synthesis of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodopyridine typically involves the reaction of iodoacetic acid with iron difluoride. The process begins with the reaction of iron difluoride and sulfuric acid to produce iron trifluoride. Subsequently, iron trifluoride reacts with iodoacetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-iodopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles are commonly used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed:

Scientific Research Applications

3,5-Difluoro-4-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-iodopyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 3-Chloro-2,6-difluoro-4-iodopyridine
  • 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine

Comparison: 3,5-Difluoro-4-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other fluorinated pyridines. The presence of both fluorine and iodine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3,5-difluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXDBPYLFQAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718844
Record name 3,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116099-07-0
Record name 3,5-Difluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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